![molecular formula C26H24N6O4S B2800374 N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223950-67-1](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a simple condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The reaction yields the desired product, which can be crystallized from solvents like acetone, EtOAc, or EtOH .
Molecular Structure Analysis
The crystal structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide reveals its arrangement in the solid state. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group. These rings are not coplanar, forming a dihedral angle of 53.5° .
Chemical Reactions Analysis
The preliminary mechanism of action for this compound has been investigated. Further experiments, including morphological analysis and cell apoptosis assessment, have been conducted .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide include its monoclinic crystal structure, with specific unit cell dimensions and angles .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Insecticidal Applications
Research into similar heterocyclic compounds demonstrates a keen interest in synthesizing novel entities for potential insecticidal use. For instance, Fadda et al. (2017) explored the synthesis of diverse heterocycles incorporating thiadiazole moieties, demonstrating insecticidal efficacy against Spodoptera littoralis (Fadda et al., 2017). This study underscores the potential utility of structurally complex compounds in developing new insecticidal agents.
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of novel heterocyclic compounds have been a subject of considerable interest. For example, Hassan (2013) detailed the synthesis and biological evaluation of new pyrazoline and pyrazole derivatives, which displayed significant antibacterial and antifungal activities (Hassan, 2013). These findings suggest that compounds with intricate heterocyclic structures, similar to the compound , may possess valuable antimicrobial properties, warranting further investigation.
Potential Anticancer Activities
Another area of scientific research where related compounds have shown promise is in anticancer activity. The synthesis of heterocyclic compounds incorporating sulfonamide thiazole derivatives has been investigated for their potential insecticidal and anticancer effects. Soliman et al. (2020) provided insights into the biochemical impacts of these compounds, suggesting their utility as anticancer agents against specific targets (Soliman et al., 2020).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is the benzo[d][1,3]dioxole-5-carboxylic acid, which is synthesized from 2,4-dihydroxybenzoic acid. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2,4-dihydroxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "ethyl acetate", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "water (H2O)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- Dissolve 4-butoxyaniline (1.0 g, 6.4 mmol) and 2-chloro-5-nitrobenzoic acid (1.5 g, 6.4 mmol) in DMF (20 mL) and add TEA (1.5 mL, 10.8 mmol).", "- Stir the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into diethyl ether (100 mL) and filter the resulting solid.", "- Wash the solid with diethyl ether and dry under vacuum to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol as a yellow solid (1.8 g, 85% yield).", "Synthesis of benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve 2,4-dihydroxybenzoic acid (1.0 g, 6.4 mmol) in NaOH (10 mL, 2 M) and heat the mixture at 80°C for 2 hours.", "- Acidify the reaction mixture with HCl (2 M) and extract with ethyl acetate (3 x 50 mL).", "- Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the benzo[d][1,3]dioxole-5-carboxylic acid as a white solid (0.8 g, 80% yield).", "Coupling of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol (0.5 g, 1.6 mmol), benzo[d][1,3]dioxole-5-carboxylic acid (0.5 g, 2.4 mmol), DCC (0.7 g, 3.4 mmol), and NHS (0.5 g, 4.3 mmol) in DMF (10 mL).", "- Stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain the final product as a white solid (0.6 g, 60% yield)." ] } | |
Numéro CAS |
1223950-67-1 |
Nom du produit |
N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Formule moléculaire |
C26H24N6O4S |
Poids moléculaire |
516.58 |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24N6O4S/c1-2-3-12-34-19-7-4-17(5-8-19)20-14-21-25-28-29-26(31(25)10-11-32(21)30-20)37-15-24(33)27-18-6-9-22-23(13-18)36-16-35-22/h4-11,13-14H,2-3,12,15-16H2,1H3,(H,27,33) |
Clé InChI |
POCHEZGHCFIDCO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid](/img/structure/B2800291.png)
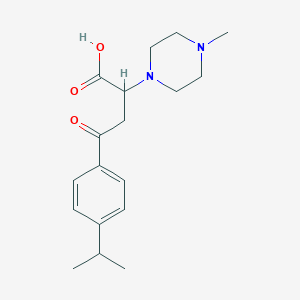
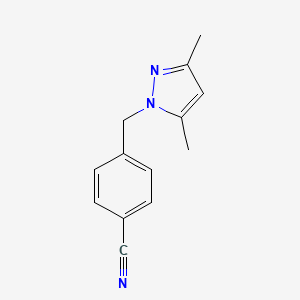
![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)
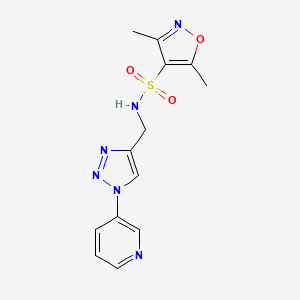
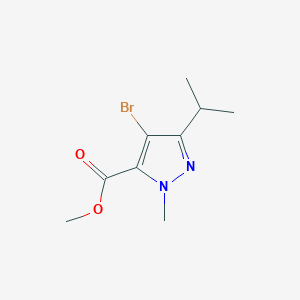
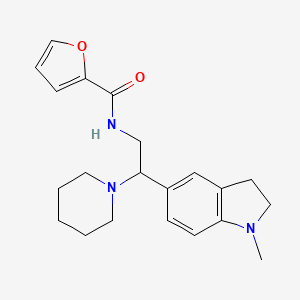

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2800307.png)
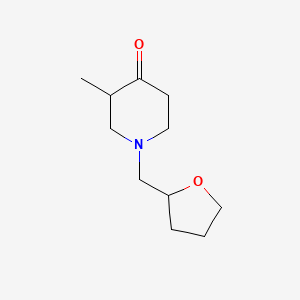
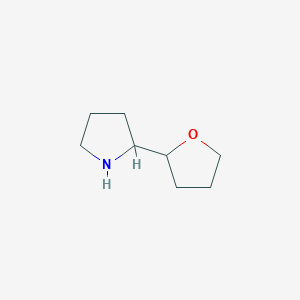

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)